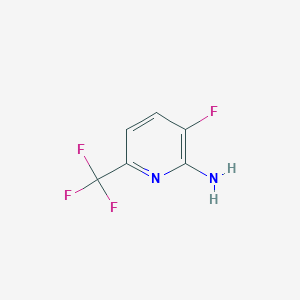

3-fluoro-6-(trifluoromethyl)pyridin-2-amine

CAS No.: 1214330-82-1

Cat. No.: VC2742982

Molecular Formula: C6H4F4N2

Molecular Weight: 180.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214330-82-1 |

|---|---|

| Molecular Formula | C6H4F4N2 |

| Molecular Weight | 180.1 g/mol |

| IUPAC Name | 3-fluoro-6-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C6H4F4N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) |

| Standard InChI Key | KMTYSIRYERIZIS-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1F)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1F)N)C(F)(F)F |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

3-Fluoro-6-(trifluoromethyl)pyridin-2-amine features a pyridine ring with three key functional groups: a fluorine atom at position 3, a trifluoromethyl group (-CF₃) at position 6, and an amino group (-NH₂) at position 2. The presence of these fluorinated groups contributes to the compound's distinctive properties and potential applications.

Physical and Chemical Properties

Based on analysis of similar trifluoromethylpyridine compounds, the following properties can be estimated for 3-fluoro-6-(trifluoromethyl)pyridin-2-amine:

The presence of the trifluoromethyl group and fluorine atom contributes to the compound's lipophilicity, while the amino group provides a site for hydrogen bonding and further derivatization. These structural features make 3-fluoro-6-(trifluoromethyl)pyridin-2-amine a potentially valuable intermediate in organic synthesis.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of trifluoromethylpyridine compounds like 3-fluoro-6-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, beginning with readily available precursors. Based on established methods for similar compounds, several synthetic routes can be proposed:

Direct Fluorination

This approach involves introducing fluorine atoms directly into the pyridine ring, often using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The selective fluorination at the C-3 position can be challenging and may require careful control of reaction conditions.

Trifluoromethylation Reactions

Applications in Pharmaceutical Research

Medicinal Chemistry Applications

Trifluoromethylpyridine compounds have found extensive applications in medicinal chemistry due to their favorable pharmacokinetic properties. The specific features of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine make it potentially valuable in drug discovery for several reasons:

-

Enhanced metabolic stability due to the presence of C-F bonds

-

Increased lipophilicity, facilitating membrane permeability

-

Altered hydrogen bonding capabilities

-

Potential for improved binding affinity to biological targets

Structure-Activity Relationships

The positioning of the fluorine atom at C-3, the trifluoromethyl group at C-6, and the amino group at C-2 creates a unique electronic distribution within the molecule. This specific arrangement can significantly influence how the compound interacts with biological targets, potentially offering advantages over related compounds with different substitution patterns.

Comparison with Related Compounds

Structural Analogs

Understanding the relationships between 3-fluoro-6-(trifluoromethyl)pyridin-2-amine and similar compounds helps clarify its unique properties and potential applications.

Property Comparisons

The positional isomers and related compounds show subtle but important differences in physical and chemical properties:

-

Solubility profiles vary based on the arrangement of substituents

-

LogP values generally range from 2.5-3.0, indicating moderate lipophilicity

-

Melting points typically fall between 85-95°C for this class of compounds

-

Reactivity patterns differ based on the electronic effects of the substituents

Reaction Chemistry

Common Reactions

Based on the reactivity of similar aminopyridines, 3-fluoro-6-(trifluoromethyl)pyridin-2-amine would likely undergo several key reactions:

Nucleophilic Aromatic Substitution

The presence of the fluorine atom and the electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution reactions, particularly at positions adjacent to these groups.

Amino Group Modifications

The amino group at position 2 provides a versatile handle for further functionalization through:

-

Acylation to form amides

-

Alkylation to form secondary and tertiary amines

-

Diazotization followed by various transformations

-

Coupling reactions to form more complex structures

Stability Considerations

Current Research Trends and Future Directions

Emerging Applications

Recent advances in fluorine chemistry suggest several promising directions for compounds like 3-fluoro-6-(trifluoromethyl)pyridin-2-amine:

-

Development of novel fluorinated building blocks for drug discovery

-

Application in material science, particularly in electronic materials

-

Exploration of catalytic properties in organic transformations

-

Potential use in PET imaging through incorporation of 18F isotopes

Synthetic Challenges and Opportunities

The selective and efficient synthesis of fluorinated pyridines remains an active area of research. Innovation in this field is likely to focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume